

# Assessing the impact of Cadisegliatin on cardiovascular outcomes compared to placebo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Cadisegliatin |           |
| Cat. No.:            | B8750108      | Get Quote |

# Assessing the Impact of Cadisegliatin on Cardiovascular Outcomes: An Evidence Gap

Currently, there is no direct clinical trial data available to assess the impact of **Cadisegliatin** on cardiovascular outcomes compared to placebo. The drug, a novel, oral, liver-selective glucokinase activator, is in late-stage clinical development, with ongoing Phase 3 trials primarily focused on its efficacy and safety as an adjunctive treatment for type 1 diabetes (T1D).[1][2][3] The primary endpoint of these trials is the incidence of hypoglycemic events, not major adverse cardiovascular events (MACE).

While pre-clinical studies and the drug's mechanism of action suggest potential benefits for cardiovascular risk factors, dedicated cardiovascular outcome trials (CVOTs) have not been completed or published. Historically, CVOTs have become a standard requirement for new antidiabetic drugs to establish their cardiovascular safety, and in some cases, have revealed unexpected cardiovascular benefits.

This guide provides a comprehensive overview of the available information on **Cadisegliatin**, including its mechanism of action, the design of its current clinical trials, and the broader context of cardiovascular outcome assessment for diabetes medications.

### **Mechanism of Action**



**Cadisegliatin** is a first-in-class, liver-selective glucokinase activator. Glucokinase is a key enzyme in the liver that acts as a glucose sensor, regulating glucose uptake and glycogen synthesis. By selectively activating glucokinase in the liver, **Cadisegliatin** enhances the liver's ability to take up and store glucose from the bloodstream, thereby improving glycemic control. This liver-specific action is intended to reduce the risk of hypoglycemia compared to non-selective glucokinase activators.



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of Cadisegliatin's mechanism of action in a liver cell.



## **Ongoing Clinical Trials and Data Presentation**

The pivotal clinical trials for **Cadisegliatin** are the CATT1 Phase 3 studies. These are randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy and safety of **Cadisegliatin** as an adjunctive therapy to insulin in adults with T1D.

As of late 2025, no quantitative data on cardiovascular outcomes from these trials have been publicly released. The primary focus is on glycemic control and hypoglycemia.

## **Experimental Protocols**

The general protocol for the ongoing Phase 3 trials is as follows:

- Study Design: Randomized, double-blind, placebo-controlled.
- Participants: Adults with type 1 diabetes currently treated with insulin.
- Intervention: Oral Cadisegliatin at varying doses versus placebo, in addition to their standard insulin therapy.
- Primary Endpoint: Incidence of Level 2 or Level 3 hypoglycemic events.
- Secondary Endpoints: May include changes in HbA1c, time-in-range for glucose levels, and other safety parameters.
- Duration: The trial duration has been amended to 6 months to expedite topline data.



Click to download full resolution via product page



Figure 2: High-level workflow of the Cadisegliatin Phase 3 clinical trials.

## The Importance of Cardiovascular Outcome Trials for Diabetes Drugs

The development of new therapies for diabetes extends beyond glycemic control to encompass cardiovascular safety. Regulatory agencies often require large, dedicated CVOTs to rule out any increased cardiovascular risk with new antidiabetic agents.

Several classes of diabetes medications, such as SGLT2 inhibitors and GLP-1 receptor agonists, have demonstrated significant cardiovascular benefits in their respective CVOTs, leading to a paradigm shift in the management of type 2 diabetes. These trials have shown reductions in MACE, hospitalizations for heart failure, and cardiovascular death.

### **Future Outlook**

While the current clinical development of **Cadisegliatin** is focused on type 1 diabetes and glycemic control, its potential impact on cardiovascular health remains an area of significant interest. Future studies or analyses of pooled data from the ongoing trials may provide insights into its effects on cardiovascular risk factors. However, a definitive assessment of its impact on cardiovascular outcomes will likely require a dedicated, large-scale cardiovascular outcome trial. Researchers and clinicians will need to await the results of such studies to fully understand the cardiovascular profile of **Cadisegliatin**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. vTv Therapeutics Announces FDA Submission for First Phase 3 Study of Cadisegliatin in Patients with Type 1 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- 2. vTv Therapeutics Announces First Study Participant Randomized in CATT1 Phase 3 Trial of Cadisegliatin in Type 1 Diabetes BioSpace [biospace.com]



- 3. vTv Therapeuticsâ Promising Phase 3 Study on Cadisegliatin for Type 1 Diabetes TipRanks.com [tipranks.com]
- To cite this document: BenchChem. [Assessing the impact of Cadisegliatin on cardiovascular outcomes compared to placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8750108#assessing-the-impact-of-cadisegliatin-oncardiovascular-outcomes-compared-to-placebo]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com